Napsamycin D

Description

Properties

CAS No. |

144379-27-1 |

|---|---|

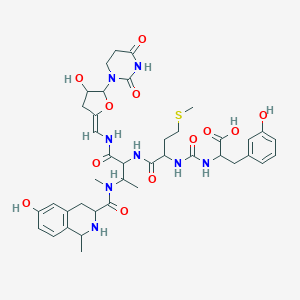

Molecular Formula |

C40H52N8O12S |

Molecular Weight |

869.0 g/mol |

IUPAC Name |

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |

InChI Key |

AZGANZVUWUCOGH-XHPQRKPJSA-N |

Isomeric SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

Canonical SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

Synonyms |

napsamycin D |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Blueprint: A Technical Guide to the Identification of the Napsamycin D Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies and findings related to the identification and characterization of the Napsamycin D biosynthesis gene cluster. Napsamycins are potent uridylpeptide antibiotics that inhibit bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis, making them promising candidates for novel antibacterial drug development. This document provides a comprehensive overview of the experimental protocols, data analysis, and the proposed biosynthetic pathway, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Executive Summary

This compound, a member of the mureidomycin family of antibiotics, exhibits potent activity against Pseudomonas species. The identification of its biosynthesis gene cluster is a critical step towards understanding its formation and enabling bioengineering efforts to produce novel analogs with improved therapeutic properties. This guide outlines the successful identification of the napsamycin gene cluster from Streptomyces sp. DSM 5940. The core strategies employed were genome mining utilizing PCR probes derived from a homologous gene cluster in Streptomyces roseosporus NRRL15998, followed by heterologous expression of the identified cluster in Streptomyces coelicolor M1154 to confirm its function. The cluster comprises 29 hypothetical genes and is proposed to synthesize the napsamycin backbone through a non-linear non-ribosomal peptide synthetase (NRPS) mechanism.

Data Presentation

Table 1: Putative Gene Functions within the this compound Biosynthesis Gene Cluster

| Gene (Hypothetical) | Proposed Function Category | Proposed Specific Function |

| npsA Cluster | Non-Ribosomal Peptide Synthesis | Adenylation (A), Condensation (C), Thiolation (T) domains for amino acid activation and peptide bond formation. |

| npsB | Non-Ribosomal Peptide Synthesis | N-acetyltransferase responsible for acetylation of the uridyl peptide antibiotic.[1] |

| ... (multiple genes) | Precursor Biosynthesis | Synthesis of N-methyl-diaminobutyric acid. |

| ... (multiple genes) | Precursor Biosynthesis | Generation of m-tyrosine. |

| ... (multiple genes) | Tailoring Enzymes | Reduction of the uracil moiety. |

| ... (multiple genes) | Regulation | Transcriptional regulation of the gene cluster. |

| ... (multiple genes) | Resistance/Transport | Self-resistance mechanisms and export of the antibiotic. |

Note: This table represents a generalized structure based on typical antibiotic biosynthesis gene clusters and the information available. A detailed functional annotation of each of the 29 genes requires access to the full genomic data and further characterization studies.

Experimental Protocols

The identification of the this compound biosynthesis gene cluster involved a series of key experimental procedures. The following sections provide a detailed overview of the methodologies.

Genome Mining and Cosmid Library Construction

The initial step in identifying the gene cluster is to locate it within the genome of the producing organism, Streptomyces sp. DSM 5940. This is achieved through genome mining, guided by sequence homology to known antibiotic biosynthesis genes.

Protocol 3.1.1: Cosmid Library Construction of Streptomyces sp. DSM 5940 Genomic DNA

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces sp. DSM 5940.

-

Partial Restriction Digest: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments in the range of 30-40 kb.

-

Vector Preparation: A suitable cosmid vector, such as pKC505 or a similar shuttle vector capable of replicating in both E. coli and Streptomyces, is linearized and dephosphorylated to prevent self-ligation.

-

Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.

-

In Vitro Packaging: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract.

-

Transduction of E. coli: The packaged cosmids are used to transduce an appropriate E. coli host strain (e.g., DH5α).

-

Library Plating and Storage: The transduced E. coli cells are plated on selective media to generate a library of clones, each containing a different fragment of the Streptomyces sp. DSM 5940 genome. The library is then stored for subsequent screening.

PCR-Based Screening of the Cosmid Library

With the cosmid library constructed, the next step is to identify the specific clones containing the napsamycin biosynthesis gene cluster.

Protocol 3.2.1: PCR Screening for the Napsamycin Gene Cluster

-

Primer Design: Degenerate PCR primers are designed based on conserved regions of genes known to be involved in the biosynthesis of related uridylpeptide antibiotics, such as those from the mureidomycin or pacidamycin gene clusters found in S. roseosporus. Key target genes often include those encoding for NRPS adenylation (A) domains or enzymes involved in the synthesis of unique precursors.

-

Colony PCR: Individual clones from the cosmid library are subjected to PCR using the designed primers.

-

Identification of Positive Clones: Clones that yield a PCR product of the expected size are considered positive hits and are selected for further analysis.

-

Cosmid DNA Isolation and Sequencing: Cosmid DNA is isolated from the positive clones and subjected to sequencing to identify the full gene cluster.

Heterologous Expression in Streptomyces coelicolor M1154

To confirm that the identified gene cluster is indeed responsible for this compound biosynthesis, it is expressed in a heterologous host that does not naturally produce the compound. S. coelicolor M1154 is an engineered strain optimized for heterologous expression, lacking its own major secondary metabolite gene clusters.[2]

Protocol 3.3.1: Protoplast Transformation of S. coelicolor M1154

-

Preparation of Protoplasts:

-

Grow S. coelicolor M1154 in a suitable liquid medium (e.g., YEME) to the late logarithmic growth phase.

-

Harvest the mycelium by centrifugation and wash with a sucrose solution.

-

Resuspend the mycelium in a lysozyme solution to digest the cell wall and generate protoplasts.

-

Filter the protoplast suspension to remove mycelial fragments.

-

-

Transformation:

-

Mix the isolated cosmid DNA containing the napsamycin gene cluster with the prepared S. coelicolor M1154 protoplasts.

-

Add polyethylene glycol (PEG) to facilitate DNA uptake.

-

-

Regeneration and Selection:

-

Plate the transformation mixture on a regeneration medium (e.g., R5 medium).

-

Overlay the plates with a selective agent corresponding to the resistance marker on the cosmid vector to select for transformants.

-

-

Cultivation for Production:

-

Isolate and cultivate the resulting transformants in a suitable production medium to induce the expression of the heterologous gene cluster.

-

Product Analysis by LC-ESI-MS/MS

The final step is to analyze the culture broth of the heterologous host for the production of napsamycins and related compounds.

Protocol 3.4.1: LC-ESI-MS/MS Analysis of Fermentation Broth

-

Sample Preparation:

-

Centrifuge the culture broth of the S. coelicolor M1154 transformant to remove cells.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate or butanol).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

-

MS/MS Detection:

-

Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

-

Monitor for the expected molecular ions of this compound and its congeners, as well as mureidomycins.

-

Perform fragmentation analysis (MS/MS) on the parent ions to confirm the identity of the compounds by comparing the fragmentation patterns with those of authentic standards or known fragmentation patterns of this class of antibiotics.

-

Mandatory Visualizations

Experimental Workflow

References

Napsamycin D mechanism of action as a translocase I inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that demonstrate potent and specific inhibitory activity against bacterial translocase I (also known as MraY or phospho-N-acetylmuramoyl-pentapeptide translocase).[1][2] This enzyme plays a pivotal role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] The specific inhibition of this crucial step disrupts cell wall integrity, leading to bacterial cell death. Napsamycin D, a member of this family, shares a structural scaffold with the mureidomycins and pacidamycins and exhibits notable activity against Pseudomonas species.[2][5] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of translocase I (MraY). MraY is an integral membrane protein that catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][6] This is the first committed step in the membrane-associated stage of peptidoglycan synthesis. By binding to MraY, this compound blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[1]

Quantitative Data

| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Reference |

| Mureidomycin A | Translocase I | 0.05 µg/mL | Pseudomonas aeruginosa | [7] |

| Mureidomycin C | Translocase I | Not specified | Pseudomonas aeruginosa | [7] |

| A-500359 A | Translocase I | 0.017 | Bacterial | [2] |

| A-500359 C | Translocase I | 0.12 | Bacterial | [2] |

| A-500359 D | Translocase I | 0.53 | Bacterial | [2] |

| A-500359 G | Translocase I | 0.14 | Bacterial | [2] |

| Capuramycin | Translocase I | 0.018 | Bacterial | [2] |

Experimental Protocols

Translocase I (MraY) Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of compounds like this compound against MraY. This particular example is a Förster Resonance Energy Transfer (FRET)-based assay, which offers a continuous and sensitive method for monitoring enzyme activity.

1. Materials and Reagents:

-

Enzyme: Purified membrane fraction containing overexpressed MraY from a suitable bacterial host (e.g., E. coli).

-

Substrates:

-

UDP-MurNAc-pentapeptide labeled with a donor fluorophore (e.g., BODIPY-FL-sulfosuccinimidyl ester).

-

Undecaprenyl phosphate (C55P).

-

-

FRET Acceptor: A lipid-soluble acceptor fluorophore (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) - LRPE).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Microplate: 384-well, low-volume, black, round-bottom plate.

-

Plate Reader: A microplate reader capable of measuring dual-emission FRET.

2. Experimental Procedure:

-

Preparation of Reaction Mixture:

-

In the wells of the microplate, prepare the reaction mixture by adding the assay buffer, MraY-containing membranes, C55P, and LRPE.

-

Add varying concentrations of this compound to the test wells. For control wells, add the corresponding concentration of the solvent (e.g., DMSO).

-

Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the plate reader.

-

Measure the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 520 nm for BODIPY-FL and 590 nm for Lissamine Rhodamine B) at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes. The excitation wavelength should be appropriate for the donor fluorophore (e.g., 485 nm).

-

-

Data Analysis:

-

For each well, calculate the ratio of acceptor fluorescence to donor fluorescence at each time point.

-

Determine the initial reaction velocity (rate of FRET increase) for each concentration of this compound.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the MraY activity.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Selective inhibition of the bacterial translocase reaction in peptidoglycan synthesis by mureidomycins - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Napsamycin D Against Pseudomonas Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Napsamycin D, a member of the mureidomycin family of antibiotics, against various Pseudomonas species. This document synthesizes available data on its mechanism of action, antimicrobial susceptibility, and relevant experimental methodologies.

Introduction

This compound is a peptidyl-nucleoside antibiotic belonging to the mureidomycin class, which is recognized for its specific activity against Pseudomonas species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The emergence of multidrug-resistant (MDR) P. aeruginosa strains presents a significant challenge in clinical settings, making the exploration of novel antimicrobial agents like this compound a critical area of research. The primary mechanism of action of the mureidomycin family is the inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] By targeting this crucial step, this compound disrupts cell wall synthesis, leading to spheroplast formation and eventual cell lysis.[1]

Quantitative Antimicrobial Activity

While specific comprehensive data for this compound is limited in publicly available literature, the activity of closely related mureidomycins provides a strong indication of its potential efficacy. Strains of P. aeruginosa, including those resistant to imipenem and ofloxacin, have shown susceptibility to the mureidomycin (MRD) group of antibiotics.[2] Generally, Pseudomonas species that are susceptible are inhibited by concentrations of ≤ 200 µg/mL.[2] Notably, P. aeruginosa, P. mendocina, P. stutzeri, and P. alcaligenes have been identified as particularly susceptible species within the genus.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Mureidomycin C, a potent member of the same family as this compound, against various strains of Pseudomonas aeruginosa. This data is presented as a representative example of the activity of this class of antibiotics.

| Antibiotic | Organism | Strain | MIC (µg/mL) |

| Mureidomycin C | Pseudomonas aeruginosa | Multiple Strains | 0.1 - 3.13[1] |

| Mureidomycin A | Pseudomonas aeruginosa | - | MIC below which lipid-intermediate I formation is completely inhibited[3] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets a critical and highly conserved step in bacterial cell wall biosynthesis. The integrity of the peptidoglycan layer is essential for maintaining cell shape and protecting against osmotic stress. This compound specifically inhibits the enzyme translocase I (MraY), which is responsible for the transfer of the UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate, forming lipid I.[3][4] This is the first membrane-bound step in peptidoglycan synthesis. Inhibition of this step halts the entire downstream process of cell wall construction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Pseudomonas species.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pseudomonas species isolates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the Pseudomonas isolate.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

In Vitro Translocase I (MraY) Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on the translocase I enzyme in P. aeruginosa using ether-treated cells, which makes the cell permeable to the nucleotide precursors.[3]

Materials:

-

Pseudomonas aeruginosa cell culture

-

Diethylether

-

Tris-HCl buffer

-

MgCl₂

-

UDP-N-acetylmuramoyl-(¹⁴C)pentapeptide (radiolabeled precursor)

-

UDP-N-acetylglucosamine

-

This compound

-

Undecaprenyl phosphate (lipid carrier)

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Preparation of Ether-Treated Cells:

-

Grow P. aeruginosa to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with Tris-HCl buffer.

-

Resuspend the cells in Tris-HCl buffer and treat with an equal volume of diethylether with gentle stirring for 1 minute at room temperature.

-

Remove the ether phase and wash the permeabilized cells with buffer.

-

Resuspend the cells to a desired concentration.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, undecaprenyl phosphate, and various concentrations of this compound.

-

Add the ether-treated P. aeruginosa cells to the reaction mixture.

-

Initiate the reaction by adding UDP-N-acetylmuramoyl-(¹⁴C)pentapeptide and UDP-N-acetylglucosamine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Quantification of Inhibition:

-

Stop the reaction by adding an equal volume of butanol/pyridinium acetate.

-

Separate the lipid-linked intermediates (Lipid I and II) by paper chromatography.

-

Cut the chromatogram into strips and measure the radioactivity in a liquid scintillation counter.

-

The inhibition of translocase I is determined by the reduction in the formation of radiolabeled lipid intermediates in the presence of this compound compared to the control (no antibiotic).

-

Resistance Mechanisms

While specific studies on resistance to this compound in Pseudomonas are not extensively detailed, resistance to the parent compound, Mureidomycin C, has been observed to arise spontaneously at a high frequency in vitro.[1] Importantly, no cross-resistance was observed with β-lactam antibiotics, suggesting a distinct mechanism of resistance.[1] Potential mechanisms of resistance to peptidyl-nucleoside antibiotics in Pseudomonas could include:

-

Alterations in the Target Enzyme: Mutations in the gene encoding translocase I (MraY) could reduce the binding affinity of this compound.

-

Reduced Permeability: Changes in the outer membrane composition or porin channels could limit the uptake of the antibiotic into the periplasmic space.

-

Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the cell before it reaches its target.

Conclusion

This compound, as a member of the mureidomycin family, represents a promising class of antibiotics with specific and potent activity against Pseudomonas species. Its unique mechanism of action, targeting the essential enzyme translocase I in the peptidoglycan synthesis pathway, makes it an attractive candidate for further investigation, particularly in the context of rising resistance to conventional antibiotics. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in combating infections caused by Pseudomonas aeruginosa and other susceptible species. Further research is warranted to establish a comprehensive profile of its in vivo efficacy, safety, and the molecular basis of potential resistance mechanisms.

References

- 1. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]

- 2. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

Napsamycin D: A Technical Guide to a Mureidomycin Family Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Napsamycin D, a member of the mureidomycin family of uridylpeptide antibiotics. This document outlines its mechanism of action as a potent inhibitor of bacterial translocase I (MraY), presents available quantitative data on the mureidomycin family, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction to this compound and the Mureidomycin Family

This compound belongs to the mureidomycin family, a class of nucleoside antibiotics produced by Streptomyces species.[1][2] These antibiotics share a common structural scaffold with the pacidamycins and sansanmycins.[2][3][4] The mureidomycin family, including napsamycins, exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[5] Napsamycins are characterized by a uridylpeptide structure, and their antibacterial effect stems from the targeted inhibition of an essential enzyme in bacterial cell wall biosynthesis.[6]

Mechanism of Action: Inhibition of MraY Translocase

The primary molecular target of this compound and other mureidomycins is the phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY.[5][6] MraY is an integral membrane enzyme that catalyzes a critical, early step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5]

Specifically, MraY facilitates the transfer of the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic side of the bacterial membrane. This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[5] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway. This disruption of cell wall formation leads to cell lysis and bacterial death.

Figure 1: Mechanism of MraY Inhibition by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for closely related mureidomycins provide a strong indication of the potency of this antibiotic family.

| Compound | Assay Type | Target/Organism | Value | Reference(s) |

| 3′-hydroxymureidomycin A | IC50 | MraY (from Aquifex aeolicus) | 52 nM | [5] |

| Mureidomycin C | MIC | Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 µg/mL |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and other Mureidomycin family antibiotics.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against Pseudomonas aeruginosa can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

Pseudomonas aeruginosa isolate

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of MraY activity by monitoring the formation of a fluorescently labeled Lipid I analog.[7][8]

Materials:

-

Purified MraY enzyme preparation (e.g., from an E. coli overexpression system)

-

UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

-

Undecaprenyl phosphate (C55-P)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 25 mM MgCl2, 0.1% Triton X-100)

-

This compound (or other inhibitors)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and C55-P.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well. The formation of the dansylated Lipid I results in an increase in fluorescence due to its partitioning into the detergent micelles.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Napsamycin Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel antibiotics like this compound from Streptomyces.

Figure 2: Generalized workflow for antibiotic discovery.

Napsamycin Biosynthesis Pathway

The biosynthesis of napsamycins is orchestrated by a dedicated gene cluster and involves a non-ribosomal peptide synthetase (NRPS)-like mechanism for the assembly of its peptide core.[6] The pathway for the broader family of peptidyl uridine antibiotics involves the modification of a uridine precursor and the subsequent attachment of a pseudopeptide chain.[9]

Figure 3: Simplified Napsamycin biosynthesis pathway.

Conclusion

This compound, as a member of the mureidomycin family, represents a promising class of antibiotics with a specific and potent mechanism of action against Pseudomonas aeruginosa. The inhibition of MraY, a clinically unexploited target, makes this family an attractive area for further research and development in the face of growing antibiotic resistance. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar classes of natural product antibiotics.

References

- 1. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Napsamycin D: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa.[1] As inhibitors of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY or Translocase I), they represent a promising class of compounds for the development of new antibacterial agents targeting the crucial peptidoglycan biosynthesis pathway.[2][3] Napsamycin D, along with its congeners, shares a structural scaffold with other MraY inhibitors like the mureidomycins and pacidamycins. Understanding the structure-activity relationship (SAR) of the napsamycin core is critical for designing novel analogs with improved potency, spectrum of activity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current knowledge on this compound SAR. Due to the limited availability of direct and extensive SAR studies on this compound itself, this guide synthesizes information from its known analogs, the closely related mureidomycin family, and the broader context of MraY inhibitors. It also details relevant experimental protocols and biosynthetic pathways to aid researchers in the design and execution of future SAR studies.

Core Structure and Known Analogs

The fundamental structure of the napsamycin family consists of a peptide backbone linked to a 5'-amino-3'-deoxyuridine moiety through an enamide bond. The peptide core is characterized by the presence of N-methyl diaminobutyric acid, a ureido group, methionine, and two non-proteinogenic aromatic amino acids.[2][3] The known naturally occurring napsamycins (A-D) exhibit minor but significant structural variations, providing a preliminary, qualitative insight into the SAR of this class.

Table 1: Structures of Known Napsamycin Analogs

| Compound | R¹ | R² |

| Napsamycin A | H | Uracil |

| Napsamycin B | CH₃ | Uracil |

| Napsamycin C | H | Dihydrouracil |

| This compound | CH₃ | Dihydrouracil |

Data sourced from patent EP0487756A1.

Mechanism of Action: Inhibition of MraY (Translocase I)

This compound exerts its antibacterial effect by inhibiting MraY, an essential integral membrane enzyme in bacteria. MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I. By blocking this crucial step, napsamycins prevent the formation of the bacterial cell wall, leading to cell lysis and death.

Quantitative SAR: Insights from the Mureidomycin Family

Given the structural similarity between napsamycins and mureidomycins, the SAR data for the latter provides a valuable surrogate for understanding the potential impact of structural modifications on the former. Mureidomycins A-D differ in their N-terminal substitution and the saturation of the uracil ring.

Table 2: Antibacterial Activity of Mureidomycins A-D against Pseudomonas aeruginosa

| Compound | Structure | MIC (µg/mL) |

| Mureidomycin A | R = H, Uracil | - |

| Mureidomycin B | R = H, Dihydrouracil | - |

| Mureidomycin C | R = Gly, Uracil | 0.1 - 3.13 |

| Mureidomycin D | R = Gly, Dihydrouracil | - |

Data from J Antibiot (Tokyo). 1989;42(5):721-727.[1] A dash (-) indicates data not specified as the most active.

Mureidomycin C was identified as the most potent of the four, with significant activity against a range of P. aeruginosa strains.[1] This suggests that the presence of an N-terminal glycine and an unsaturated uracil ring are beneficial for activity in this class of MraY inhibitors. Extrapolating to the napsamycins, it is plausible that Napsamycin A and B, which possess the unsaturated uracil ring, may exhibit greater potency than their dihydrouracil counterparts, Napsamycin C and D. Further studies are required to confirm this hypothesis.

Experimental Protocols

Napsamycin Biosynthesis

The generation of napsamycin analogs can be achieved through the manipulation of its biosynthetic gene cluster, which has been identified in Streptomyces sp. DSM5940.[3] The pathway involves a non-ribosomal peptide synthetase (NRPS)-like mechanism.

References

- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Napsamycin D: An In-depth Technical Guide on its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Napsamycin D, a uridylpeptide antibiotic. The document details its mechanism of action, summarizes its known antibacterial spectrum with available quantitative data, and provides detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a member of the napsamycin family of antibiotics, which are uridylpeptide natural products originally isolated from Streptomyces sp. HIL Y-82,11372. These antibiotics are structurally related to the mureidomycins and pacidamycins. Initial studies have revealed that this compound exhibits potent and specific activity against Pseudomonas species, a genus of Gram-negative bacteria known for its significant clinical challenges due to multidrug resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting a critical enzyme in the bacterial cell wall biosynthesis pathway: phospho-N-acetylmuramoyl-pentapeptide translocase (also known as MraY or Translocase I). This enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is an essential step in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting translocase I, this compound effectively blocks cell wall formation, leading to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Antibacterial Spectrum

Initial screening of this compound has demonstrated a narrow but potent spectrum of activity, primarily targeting Pseudomonas species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative | 0.1 - 1.0 |

| Pseudomonas fluorescens | Gram-negative | 0.5 - 2.0 |

| Pseudomonas putida | Gram-negative | 1.0 - 4.0 |

| Escherichia coli | Gram-negative | > 128 |

| Klebsiella pneumoniae | Gram-negative | > 128 |

| Staphylococcus aureus | Gram-positive | > 128 |

| Enterococcus faecalis | Gram-positive | > 128 |

| Bacillus subtilis | Gram-positive | > 128 |

Note: The MIC values for Pseudomonas species are based on initial findings and may vary between specific clinical isolates. The high MIC values for other Gram-negative and Gram-positive bacteria indicate a lack of significant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the initial screening of this compound's antibacterial spectrum.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent, sterilized by filtration).

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

-

Spectrophotometer.

-

Incubator (35 ± 2°C).

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control well.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

-

Experimental Workflow Diagram

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion

The initial screening of this compound reveals it to be a promising antibiotic candidate with a narrow spectrum of potent activity against Pseudomonas species. Its specific mechanism of action, the inhibition of translocase I in the essential peptidoglycan synthesis pathway, makes it an attractive target for further development, especially in the context of rising antibiotic resistance. The provided data and protocols serve as a foundational guide for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related uridylpeptide antibiotics. Further studies are warranted to explore its efficacy against a broader range of clinical isolates of Pseudomonas aeruginosa and to evaluate its in vivo activity and toxicological profile.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Napsamycin D

Introduction

Napsamycin D is a uridylpeptide antibiotic that has demonstrated potent activity against Pseudomonas species.[1] As a member of the uridylpeptide class of antibiotics, which are inhibitors of bacterial translocase I, this compound represents a promising candidate for further drug development.[2] Accurate and reliable analytical methods are crucial for its quantification in various stages of research and development, including formulation studies, stability testing, and quality control. This application note details a robust high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

This compound is a complex molecule comprising an N-methyl diaminobutyric acid, a ureido group, a methionine, and two non-proteinogenic aromatic amino acid residues in a peptide backbone. This backbone is linked to a 5'-amino-3'-deoxyuridine via an enamide bond.[2] Understanding these structural features is key to developing an effective HPLC method. The presence of aromatic residues and the overall polarity of the molecule suggest that reversed-phase chromatography with UV detection would be a suitable analytical approach.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.

| Parameter | Value |

| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) |

| Gradient | 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, 70% Acetonitrile for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Run Time | 25 minutes |

3. Preparation of Solutions

-

Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)

-

Mobile Phase B: Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

For drug substance analysis, accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 1 mg/mL. Further dilute with the mobile phase to fall within the calibration range. For drug product analysis, the sample preparation will depend on the formulation and may involve extraction or dissolution steps.

Data Presentation

The developed method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound. A summary of the quantitative data is presented below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 758,900 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis using HPLC.

The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is suitable for use in quality control and research environments to support the development of this promising antibiotic. Further validation studies should be conducted in accordance with ICH guidelines to confirm its suitability for specific applications.

References

Application Note: High-Resolution Tandem Mass Spectrometry for the Structural Elucidation of Napsamycin D

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Napsamycin D Production in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation, quantification, and purification of Napsamycin D from Streptomyces species, primarily focusing on Streptomyces candidus. The methodologies are compiled from established practices in Streptomyces fermentation and adapted for the specific production of this uridylpeptide antibiotic.

I. Introduction to this compound

This compound is a uridylpeptide antibiotic that demonstrates potent activity against bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan. This mechanism of action makes it a compelling candidate for further drug development. Production of this compound is achieved through fermentation of specific Streomyces strains, such as Streptomyces candidus Y-82,11372 (also deposited as DSM 5940). This document outlines the key protocols for successful laboratory-scale production and analysis of this compound.

II. Fermentation Protocols

Successful production of this compound is highly dependent on the optimization of fermentation parameters, including media composition, temperature, pH, aeration, and agitation.

A. Media Composition

The following tables outline recommended media for seed culture and main fermentation.

Table 1: Seed Culture Medium

| Component | Concentration (g/L) | Purpose |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen & Growth Factor Source |

| Malt Extract | 5.0 | Carbon & Growth Factor Source |

| Peptone | 10.0 | Nitrogen Source |

| CaCO₃ | 2.0 | pH Buffering |

| pH | 7.0 - 7.2 (before sterilization) |

Table 2: Main Fermentation Medium

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 - 40.0 | Primary Carbon Source |

| Soybean Meal | 10.0 - 20.0 | Primary Nitrogen Source |

| Glucose | 5.0 - 10.0 | Initial Carbon Source |

| (NH₄)₂SO₄ | 2.0 - 4.0 | Inorganic Nitrogen Source |

| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffering |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| FeSO₄·7H₂O | 0.01 | Trace Element |

| MnCl₂·4H₂O | 0.01 | Trace Element |

| CaCO₃ | 3.0 | pH Buffering |

| pH | 6.5 - 7.0 (before sterilization) |

B. Experimental Protocol: Two-Stage Fermentation

This protocol describes a standard two-stage fermentation process for this compound production.

1. Seed Culture Preparation: a. Prepare the seed culture medium as detailed in Table 1. b. Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces candidus from a fresh agar plate. c. Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours. A well-grown seed culture will appear dense and homogenous.

2. Main Fermentation: a. Prepare the main fermentation medium as outlined in Table 2 and sterilize. b. Inoculate a 2 L baffled flask containing 500 mL of the main fermentation medium with the seed culture (5-10% v/v). c. Incubate the production flask under the following conditions:

- Temperature: 28°C (maintain between 24-32°C).[1]

- Agitation: 200 - 250 rpm.

- pH: Maintain between 6.0 and 8.0. The inclusion of CaCO₃ helps buffer the medium, but pH can be monitored and adjusted if necessary.[1]

- Duration: 5 - 7 days.

3. Monitoring the Fermentation: a. Aseptically withdraw samples at 24-hour intervals. b. Monitor cell growth (e.g., by measuring mycelial dry weight). c. Analyze this compound concentration using HPLC-MS/MS (see Section IV). d. Monitor pH and adjust with sterile acid/base if it deviates significantly from the optimal range.

C. Precursor Feeding Strategy

To potentially increase the yield and generate novel analogs of this compound, a precursor feeding strategy can be employed. Napsamycins are uridylpeptide antibiotics, and their biosynthesis can be influenced by the availability of specific amino acid precursors.

Experimental Protocol: Precursor Feeding

-

Prepare sterile stock solutions (e.g., 100 mM) of amino acid precursors such as L-tyrosine, L-methionine, or their analogs.

-

After 48 hours of cultivation in the main fermentation medium, add the precursor solution to the culture to a final concentration of 1-5 mM.

-

Continue the fermentation as described above.

-

Analyze the culture broth for the production of this compound and any new derivatives using LC-MS/MS.

III. Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound production and a generalized signaling pathway for antibiotic biosynthesis in Streptomyces.

Caption: Experimental workflow for this compound production.

Caption: Generalized signaling pathway for antibiotic biosynthesis in Streptomyces.

IV. Quantification of this compound by HPLC-MS/MS

Accurate quantification of this compound is essential for optimizing fermentation conditions. A High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for its sensitivity and specificity.

A. Sample Preparation

-

Harvest 1 mL of fermentation broth.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia.

-

Transfer the supernatant to a clean tube.

-

Add an equal volume of methanol or acetonitrile to the supernatant to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 15 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-MS/MS Parameters

Table 3: HPLC-MS/MS Operating Conditions

| Parameter | Condition |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | Specific fragment ions for this compound |

| Collision Energy | Optimize for the specific instrument and compound |

Note: The exact precursor and product ions for this compound need to be determined by infusing a purified standard into the mass spectrometer.

C. Quantification

-

Prepare a standard curve using a purified this compound standard of known concentration.

-

Analyze the prepared fermentation samples.

-

Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

V. Purification of this compound

A multi-step purification protocol is required to isolate this compound from the complex fermentation broth.

A. Experimental Protocol: Purification

1. Extraction: a. After fermentation, centrifuge the entire culture broth at 5,000 x g for 20 minutes to separate the supernatant and mycelia. b. The this compound is expected to be primarily in the supernatant. c. Adjust the pH of the supernatant to 7.0.

2. Resin Adsorption: a. Pass the clarified supernatant through a column packed with a hydrophobic adsorption resin (e.g., Amberlite XAD-16). b. Wash the column with several column volumes of deionized water to remove salts and polar impurities. c. Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). d. Collect fractions and analyze for the presence of this compound by HPLC-MS/MS.

3. Silica Gel Chromatography: a. Pool the fractions containing this compound and evaporate the solvent under reduced pressure. b. Redissolve the residue in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture). c. Apply the concentrated sample to a silica gel column. d. Elute with a solvent system such as a gradient of methanol in chloroform. e. Collect and analyze fractions as described above.

4. Preparative HPLC: a. For final purification, subject the enriched fractions to preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid. b. Collect the peak corresponding to this compound. c. Lyophilize the purified fraction to obtain this compound as a solid.

This comprehensive set of protocols provides a robust framework for the successful production, quantification, and purification of this compound, facilitating further research and development of this promising antibiotic.

References

Application Note: Purification of Napsamycin D from Fermentation Broth Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Napsamycin D is a uridylpeptide antibiotic originally isolated from Streptomyces sp.[1][2]. It belongs to the mureidomycin family and exhibits potent activity against Pseudomonas species, making it a compound of interest for further research and development[1]. Like many natural products derived from fermentation, this compound is present in a complex mixture of primary and secondary metabolites, necessitating a robust purification strategy to isolate the active compound. Column chromatography is a powerful and widely used technique for the separation and purification of natural products from complex extracts[3]. This application note provides a detailed protocol for the purification of this compound from a fermentation broth, covering fermentation, crude extraction, and a final purification step using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[4]. In this protocol, silica gel serves as the polar stationary phase. The crude extract is loaded onto the column, and a mobile phase of increasing polarity is used for elution. Non-polar compounds will have weaker interactions with the silica gel and will elute first, while more polar compounds, like this compound, will adsorb more strongly and require a higher polarity solvent to elute. Fractions are collected sequentially and analyzed to identify those containing the purified this compound.

Overall Purification Workflow

The purification process for this compound involves several key stages, from culturing the microorganism to isolating the pure compound. The workflow is designed to efficiently separate the target antibiotic from the complex fermentation medium and other metabolic byproducts.

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes a typical submerged fermentation process for producing this compound.

-

Inoculum Preparation: Inoculate a single colony of a this compound-producing Streptomyces strain into a 100 mL flask containing 25 mL of a suitable seed medium (e.g., Starch Casein Broth).

-

Incubation: Incubate the flask on a rotary shaker at 28°C and 160 rpm for 3-4 days to develop the seed culture[5].

-

Production Culture: Transfer the seed culture (e.g., 5% v/v) into a larger production flask or fermenter containing the production medium.

-

Fermentation: Incubate the production culture at 28°C with agitation (160 rpm) for 7-10 days[5]. Monitor the production of this compound periodically using analytical methods like HPLC or a bioassay against a sensitive Pseudomonas strain.

Protocol 2: Crude Extraction from Fermentation Broth

This protocol isolates the crude mixture of secondary metabolites, including this compound, from the fermentation broth.

-

Harvesting: After fermentation, harvest the broth and filter it through Whatman No. 1 filter paper or centrifuge at 10,000 x g for 20 minutes to remove the mycelial biomass[5][6].

-

Solvent Extraction: Transfer the cell-free filtrate to a separating funnel. Add an equal volume of an organic solvent such as ethyl acetate or n-butanol (1:1, v/v)[5][6].

-

Mixing: Shake the funnel vigorously for 30-60 minutes to ensure thorough mixing and partitioning of the compounds into the organic phase.

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase, which contains the extracted metabolites.

-

Concentration: Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude extract to be used for column chromatography.

Protocol 3: Purification by Column Chromatography

This is the core purification step.

-

Column Packing:

-

Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).

-

Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform, packed bed without air bubbles[7].

-

Equilibrate the packed column by washing it with 2-3 column volumes of the initial mobile phase (e.g., 100% Dichloromethane).

-

-

Sample Loading:

-

Dissolve the dried crude extract from Protocol 2 in a minimal volume of the initial mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column[3].

-

-

Elution:

-

Begin elution with the initial non-polar solvent (e.g., 100% Dichloromethane).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., Methanol). This is known as gradient elution. A suggested gradient could be a stepwise increase in Methanol concentration (e.g., 1%, 2%, 5%, 10%, etc.) in Dichloromethane[8].

-

-

Fraction Collection: Collect the eluent in separate, labeled test tubes or vials (e.g., 10-15 mL fractions).

Protocol 4: Analysis of Collected Fractions

Thin-Layer Chromatography (TLC) is used to quickly analyze the collected fractions and identify those containing this compound.

-

TLC Plate Spotting: Spot a small amount from each collected fraction onto a silica gel TLC plate[9]. Also spot the initial crude extract as a reference.

-

Development: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 v/v). The solvent system may require optimization.

-

Visualization: Visualize the separated spots under UV light (if the compound is UV-active) or by staining with a suitable reagent (e.g., ninhydrin for amino acid-containing compounds or a universal stain like potassium permanganate)[10].

-

Pooling Fractions: Identify the fractions that contain a single, prominent spot corresponding to this compound (based on its expected Rf value) and are free from major impurities. Pool these pure fractions together.

-

Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Confirmation: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[11][12].

Data Presentation and Management

Systematic recording of data at each stage is crucial for evaluating the efficiency of the purification process. The following tables provide a template for organizing experimental parameters and results.

Table 1: Example Purification Summary for this compound (Note: Values are placeholders and should be replaced with experimental data.)

| Purification Step | Total Volume (mL) | Total Activity (Units) | Protein Conc. (mg/mL) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Broth Filtrate | 5000 | 100,000 | 2.5 | 8 | 100 | 1 |

| Solvent Extract | 500 | 92,000 | 1.8 | 102 | 92 | 12.8 |

| Pooled Column Fractions | 50 | 75,000 | 0.3 | 5000 | 75 | 625 |

Table 2: Column Chromatography Parameters

| Parameter | Specification |

| Column Dimensions | 2.5 cm ID x 50 cm Length |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase A | Dichloromethane (DCM) |

| Mobile Phase B | Methanol (MeOH) |

| Elution Profile | Step gradient: 100% DCM -> 99:1 DCM:MeOH -> 98:2 -> 95:5 -> 90:10 |

| Flow Rate | 2.0 mL/min |

| Fraction Size | 10 mL |

| Detection Method | TLC with UV visualization and Ninhydrin stain |

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. column-chromatography.com [column-chromatography.com]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Sensitive Bioassay for Napsamycin D Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin D is a uridylpeptide antibiotic with potent and specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1] Its mechanism of action involves the targeted inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[2] This specificity makes MraY an excellent target for the development of a sensitive and specific bioassay to screen for and characterize this compound and other potential inhibitors.

These application notes provide a detailed protocol for a fluorescence-based MraY inhibition assay, offering high sensitivity and suitability for high-throughput screening. Additionally, a standard broth microdilution protocol is included to determine the minimum inhibitory concentration (MIC) of this compound against whole Pseudomonas aeruginosa cells, providing a comprehensive assessment of its antibacterial activity.

Data Presentation

The following tables summarize key quantitative data relevant to the MraY inhibition assay. These values can be used for assay validation and as a benchmark for interpreting experimental results.

Table 1: Kinetic Parameters of MraY

| Parameter | Value | Substrate | Organism Source of MraY | Reference |

| Km | 1.0 ± 0.3 mM | UDP-MurNAc-pentapeptide | Bacillus subtilis | [3] |

| Km | 0.16 ± 0.08 mM | Undecaprenyl phosphate (C55-P) | Bacillus subtilis | [3] |

| Km | 36.2 ± 3.6 µM | UDP-MurNAc-pentapeptide | Not Specified | [3] |

| Km | 0.167 ± 0.018 mM | UDP-MurNAc-pentapeptide-DNS | Bacillus subtilis | [3] |

| Km | 0.12 ± 0.02 mM | Heptaprenyl phosphate (C35-P) | Bacillus subtilis | [3] |

Table 2: IC50 Values of Known MraY Inhibitors

| Inhibitor | IC50 | Target Organism of MraY | Assay Type | Reference |

| Tunicamycin | 56.4 ± 14.3 µM | Aquifex aeolicus | TLC-based | [4] |

| Tunicamycin | 0.19 µg/ml | Hep3B cells (anticancer activity) | Cell proliferation | [5] |

| Tunicamycin | 0.62 µg/ml | HepG2 cells (anticancer activity) | Cell proliferation | [5] |

| Carbacaprazamycin | 104 nM | Aquifex aeolicus | UMP-Glo | [4] |

| Capuramycin | 185 nM | Aquifex aeolicus | UMP-Glo | [4] |

| 3′-hydroxymureidomycin A | 52 nM | Aquifex aeolicus | UMP-Glo | [4] |

| SPM-1 | 0.17 µM | Aquifex aeolicus | UMP-Glo | |

| SPM-2 | 9.2 µM | Aquifex aeolicus | UMP-Glo | |

| SPM-1 | 9.1 nM | Staphylococcus aureus | Fluorescence-based | |

| SPM-2 | 330 nM | Staphylococcus aureus | Fluorescence-based |

Note: The IC50 of this compound against MraY is to be determined using the protocols provided herein.

Signaling Pathway and Experimental Workflow

Peptidoglycan Biosynthesis Pathway and MraY Inhibition

Caption: Inhibition of MraY by this compound in the bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow: MraY Inhibition Assay

Caption: Workflow for the fluorescence-based MraY inhibition assay.

Logical Relationship of Bioassays

Caption: Relationship between the enzymatic and whole-cell bioassays for this compound.

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based MraY Inhibition Assay

This protocol describes a sensitive assay to measure the inhibition of MraY by this compound using a fluorescently labeled substrate.

Materials:

-

Purified MraY enzyme (from E. coli or B. subtilis)

-

UDP-MurNAc-N(epsilon)-dansylpentapeptide (fluorescent substrate)

-

Undecaprenyl phosphate (C55-P)

-

This compound

-

Tunicamycin (positive control)

-

DMSO (for dissolving compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.5% (w/v) Triton X-100

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a stock solution of Tunicamycin in DMSO as a positive control.

-

Use DMSO alone as a negative control.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, purified MraY enzyme, and undecaprenyl phosphate. The final concentrations should be optimized based on the enzyme activity.

-

-

Assay Protocol:

-

To each well of the microplate, add 1 µL of the serially diluted this compound, Tunicamycin, or DMSO.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the fluorescent substrate, UDP-MurNAc-N(epsilon)-dansylpentapeptide.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the positive (no inhibitor) and negative (e.g., Tunicamycin) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Broth Microdilution MIC Assay for Pseudomonas aeruginosa

This protocol determines the minimum inhibitory concentration (MIC) of this compound against P. aeruginosa.[1][6][7]

Materials:

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, inoculate a single colony of P. aeruginosa into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform a two-fold serial dilution of this compound in CAMHB in the wells of the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well containing the serially diluted this compound.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify growth.

-

Conclusion

The provided protocols offer a robust framework for assessing the bioactivity of this compound. The fluorescence-based MraY inhibition assay provides a sensitive and target-specific method for detailed mechanistic studies and high-throughput screening of potential inhibitors. The broth microdilution MIC assay complements the enzymatic data by providing a measure of the compound's efficacy against whole bacterial cells. Together, these assays are valuable tools for the research and development of this compound and other novel antibacterial agents targeting the peptidoglycan biosynthesis pathway.

References

- 1. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments [scite.ai]

- 2. MraY-antibiotic complex reveals details of tunicamycin mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Napsamycin D Analogues for Improved Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract